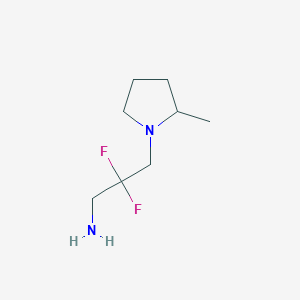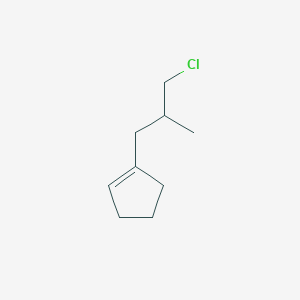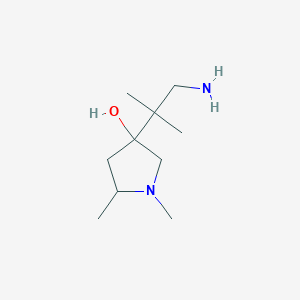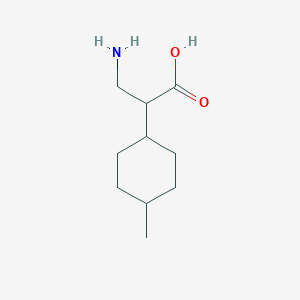
3-Amino-2-(4-methylcyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of propanoic acid, featuring an amino group and a methylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-methylcyclohexyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcyclohexanone.
Amination: The 4-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to form 4-methylcyclohexylamine.
Alkylation: The 4-methylcyclohexylamine is then alkylated with acrylonitrile to introduce the propanoic acid moiety.
Hydrolysis: The nitrile group is hydrolyzed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl or acyl groups.
科学研究应用
3-Amino-2-(4-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-2-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and receptors.
相似化合物的比较
3-Amino-3-(4-methylcyclohexyl)propanoic acid: A structural isomer with similar properties.
2-Amino-3-(4-methylcyclohexyl)propanoic acid: Another isomer with a different position of the amino group.
Uniqueness: 3-Amino-2-(4-methylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
3-amino-2-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-2-4-8(5-3-7)9(6-11)10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13) |
InChI 键 |
ZTGNESRYEQLIAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)C(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
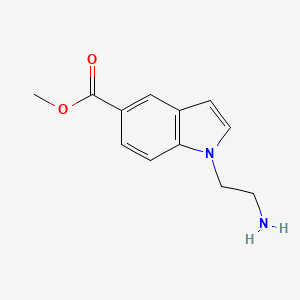
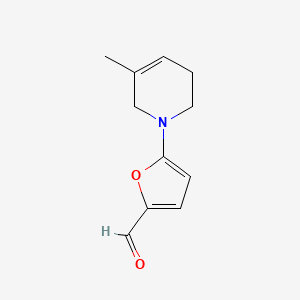
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
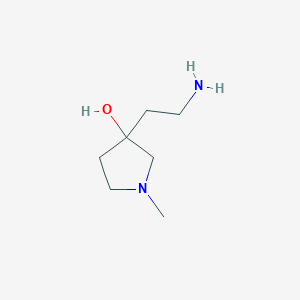
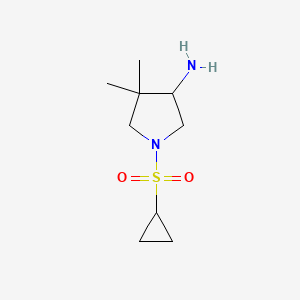

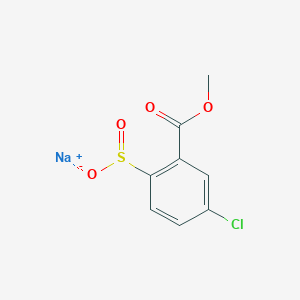
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
